molecular formula C6H12ClNO2 B6240398 rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans CAS No. 2750634-77-4

rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans

Cat. No. B6240398
CAS RN: 2750634-77-4
M. Wt: 165.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans (Rac-AECPC-HCl) is an amino acid derivative that has been studied for its potential applications in various areas of scientific research. Rac-AECPC-HCl has been used as an inhibitor of certain enzymes and as a tool for studying certain biochemical pathways. It has also been studied as a potential therapeutic agent for various diseases.

Scientific Research Applications

Rac-AECPC-HCl has been used as an inhibitor of certain enzymes, such as tyrosine phosphatases, protein kinases, and cyclin-dependent kinases. It has also been studied as a tool for studying certain biochemical pathways, such as the Wnt/β-catenin pathway. In addition, Rac-AECPC-HCl has been studied as a potential therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of Rac-AECPC-HCl is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as tyrosine phosphatases, protein kinases, and cyclin-dependent kinases. It is also thought to act as an agonist of certain G-protein coupled receptors, such as the GPR55 receptor.
Biochemical and Physiological Effects
Rac-AECPC-HCl has been shown to modulate the activity of certain enzymes, such as tyrosine phosphatases, protein kinases, and cyclin-dependent kinases. It has also been shown to modulate the activity of certain G-protein coupled receptors, such as the GPR55 receptor. In addition, Rac-AECPC-HCl has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using Rac-AECPC-HCl in lab experiments is that it is a relatively stable compound and is relatively easy to synthesize. However, the main limitation of using Rac-AECPC-HCl in lab experiments is that its mechanism of action is not well understood.

Future Directions

There are a number of potential future directions for the study of Rac-AECPC-HCl. These include further research into its mechanism of action, its potential therapeutic uses, its potential as an inhibitor of certain enzymes, and its potential as a tool for studying certain biochemical pathways. In addition, further research into the biochemical and physiological effects of Rac-AECPC-HCl is warranted.

Synthesis Methods

Rac-AECPC-HCl can be synthesized in a two-step process. The first step involves the reaction of 1-aminoethylcyclopropane-1-carboxylic acid (AECPC) with hydrochloric acid to form the corresponding hydrochloride salt. The second step involves the resolution of the racemic mixture of the hydrochloride salt into two enantiomers, (1R,2R)-AECPC-HCl and (1S,2S)-AECPC-HCl, using a chiral resolution technique.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Ethyl diazoacetate", "Cyclopropane", "Ethylene diamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(cyclopropylcarbonyl)acetate by reacting ethyl diazoacetate with cyclopropane in the presence of a rhodium catalyst.", "Step 2: Reduction of ethyl 2-(cyclopropylcarbonyl)acetate with sodium borohydride to obtain ethyl (1R,2R)-2-(cyclopropylcarbonyl)cyclopropane-1-carboxylate.", "Step 3: Conversion of ethyl (1R,2R)-2-(cyclopropylcarbonyl)cyclopropane-1-carboxylate to (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid by reacting with ethylene diamine in methanol.", "Step 4: Quaternization of (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid with hydrochloric acid to obtain rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans.", "Step 5: Purification of the product by recrystallization from diethyl ether and drying under vacuum.", "Step 6: Neutralization of the hydrochloric acid byproduct with sodium bicarbonate and separation of the aqueous layer from the organic layer.", "Step 7: Extraction of the organic layer with diethyl ether and drying over sodium sulfate.", "Step 8: Concentration of the organic layer under reduced pressure to obtain the final product." ] }

CAS RN

2750634-77-4

Product Name

rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.